molecular formula C14H9BrFN3OS2 B2787251 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea CAS No. 1251562-20-5

1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2787251
CAS No.: 1251562-20-5
M. Wt: 398.27
InChI Key: XTIWTPVAVJMNHR-UHFFFAOYSA-N
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Description

1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea is a urea-based small molecule featuring a thiazole core substituted with a 5-bromothiophene moiety and a 2-fluorophenyl group. The bromothiophene and fluorophenyl substituents contribute to its electronic and steric properties, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

1-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3OS2/c15-12-6-5-11(22-12)10-7-21-14(18-10)19-13(20)17-9-4-2-1-3-8(9)16/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIWTPVAVJMNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea typically involves multiple steps, starting with the preparation of the thiazolylurea core. One common approach is the reaction of 5-bromothiophene-2-carboxylic acid with 2-fluorophenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency and yield, ensuring the production of high-purity material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea can undergo several types of chemical reactions, including:

  • Oxidation: The bromothiophene group can be oxidized to form various oxidized derivatives.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.

  • Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Bromothiophene derivatives with increased oxidation states.

  • Reduction Products: Derivatives lacking the bromine atom.

  • Substitution Products: Compounds with modified fluorophenyl groups.

Scientific Research Applications

Molecular Formula

The molecular formula is C15H11BrN2OSC_{15}H_{11}BrN_2OS, with a molecular weight of approximately 415.3 g/mol.

Anticancer Activity

Research indicates that 1-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that derivatives of urea compounds often display potent anticancer properties by targeting specific pathways involved in tumor growth.

Case Study:
In vitro studies have demonstrated that compounds similar to this urea derivative can inhibit cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values comparable to established anticancer drugs like sorafenib . The mechanism of action may involve the inhibition of key enzymes involved in cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their ability to disrupt bacterial lipid biosynthesis, making them potential candidates for developing new antibiotics.

Research Findings:
Studies have reported that the compound shows notable activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections . The interaction with specific molecular targets may lead to effective inhibition of microbial growth.

Summary of Synthesis Steps

StepReaction TypeKey Reagents
1Thiazole formationThioamide, α-halo ketone
2Electrophilic substitutionBrominated thiophene
3Urea formationIsocyanate or amine

Mechanism of Action

The mechanism by which 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a urea-thiazole scaffold with several derivatives reported in the literature. Key structural variations include:

  • Aromatic substituents: The 5-bromothiophene group distinguishes it from analogs like e25 (1-(4-(5-bromobenzofuran-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea), which replaces thiophene with benzofuran.
  • Fluorophenyl position : The 2-fluorophenyl group contrasts with derivatives bearing 3- or 4-fluorophenyl substituents (e.g., 11a , 11c in ). The ortho-fluoro position may introduce steric hindrance, affecting binding pocket interactions compared to para-substituted analogs .

Comparative Data Table

Compound Name Substituents (R1/R2) Biological Activity (IC₅₀) Molecular Weight (g/mol) Key Reference
Target Compound R1: 5-Bromothiophen-2-yl
R2: 2-fluorophenyl
Not reported (Neurological focus inferred) ~420–430*
e25 () R1: 5-Bromobenzofuran-2-yl
R2: 2-fluorophenyl
AChE/BuChE inhibition: 3.85 μM ~452.3
11c () R1: 4-((Piperazinyl)methyl)thiazol-2-yl
R2: 3-chloro-4-fluorophenyl
Not reported (High yield: 88.9%) 518.1
FabK Inhibitor () R1: 5-(Pyridinylthio)thiazol-2-yl
R2: 4-bromophenyl
FabK inhibition: 0.10–0.24 μM
Anti-C. difficile: 1.56–6.25 μg/mL
~500–550

*Estimated based on structural analogs.

Computational and Structural Insights

  • Molecular Docking : Analogs like e25 were optimized for cholinesterase binding via π-π stacking and hydrogen bonding. The target compound’s bromothiophene may engage similar interactions but with reduced aromatic surface area compared to benzofuran .
  • Crystallography : While the target compound’s crystal structure is unreported, related thiazole-urea derivatives (e.g., ) were refined using SHELXL, a standard for small-molecule analysis. This suggests compatibility with structural validation techniques .

Biological Activity

1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea, identified by its CAS number 34801-14-4, is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. The compound features a complex structure that includes a thiazole and thiophene moiety, which are known to enhance biological activity through various mechanisms.

  • Molecular Formula : C₇H₅BrN₂S₂
  • Molecular Weight : 261.155 g/mol
  • IUPAC Name : 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine
  • SMILES Representation : C1=C(SC(=C1)Br)C2=CSC(=N2)N

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines.

Antiproliferative Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values observed for these compounds suggest potent activity comparable to established anticancer drugs like sorafenib.

CompoundCell LineIC50 (µM)Reference
This compoundA5493.90 ± 0.33
Similar Urea DerivativeHCT1162.39 ± 0.10
Sorafenib (Control)A5492.12 ± 0.18

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. The presence of the thiazole and thiophene rings contributes to the compound's ability to interact with cellular targets effectively.

Case Studies

  • Study on Anticancer Activity :
    A study published in Medicinal Chemistry Research evaluated various derivatives of urea and highlighted the significant antiproliferative activity of compounds containing similar structural features as our target compound. The study reported that certain derivatives induced apoptosis in cancer cells and effectively blocked cell cycle progression, particularly in HeLa cells, demonstrating their potential as anticancer agents .
  • Synthesis and Evaluation :
    Another research article focused on the synthesis of thiazole-containing urea derivatives, revealing that modifications on the phenyl ring significantly affected their biological activity. Compounds with halogen substitutions showed enhanced potency against multiple cancer cell lines, indicating that structural optimization can lead to more effective therapeutic agents .

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